
Sulfuric acid--water (1/9)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid–water (1/9) is a dilute solution of sulfuric acid in water, where the ratio of sulfuric acid to water is 1:9. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive, dense, and oily liquid that is colorless and odorless. It is one of the most important industrial chemicals, widely used in various applications due to its strong acidic nature and ability to act as an oxidizing and dehydrating agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfuric acid is typically prepared industrially by the reaction of water with sulfur trioxide (SO₃), which is produced by the oxidation of sulfur dioxide (SO₂). The process involves several steps:
Production of Sulfur Dioxide: Sulfur is burned in the presence of oxygen to produce sulfur dioxide. [ S + O₂ → SO₂ ]
Oxidation of Sulfur Dioxide: Sulfur dioxide is further oxidized to sulfur trioxide using a vanadium(V) oxide catalyst in the contact process. [ 2 SO₂ + O₂ ⇌ 2 SO₃ ]
Formation of Sulfuric Acid: Sulfur trioxide is absorbed into concentrated sulfuric acid to form oleum, which is then diluted with water to produce sulfuric acid. [ SO₃ + H₂SO₄ → H₂S₂O₇ ] [ H₂S₂O₇ + H₂O → 2 H₂SO₄ ]
Industrial Production Methods
The contact process is the most common industrial method for producing sulfuric acid. It involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by the absorption of sulfur trioxide in concentrated sulfuric acid to form oleum. The oleum is then diluted with water to obtain sulfuric acid of the desired concentration .
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid–water (1/9) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Sulfuric acid can act as an oxidizing agent, especially at higher concentrations. For example, it can oxidize metals such as copper to produce copper sulfate. [ Cu + 2 H₂SO₄ → CuSO₄ + SO₂ + 2 H₂O ]
Dehydration Reactions: Sulfuric acid is a strong dehydrating agent and can remove water from organic compounds. For example, it can dehydrate ethanol to produce ethene. [ C₂H₅OH → C₂H₄ + H₂O ]
Acid-Base Reactions: Sulfuric acid reacts with bases to form salts and water. For example, it reacts with sodium hydroxide to produce sodium sulfate and water. [ H₂SO₄ + 2 NaOH → Na₂SO₄ + 2 H₂O ]
Common Reagents and Conditions
Common reagents used in reactions with sulfuric acid include metals, bases, and organic compounds. The reactions typically occur under controlled conditions to manage the exothermic nature of the reactions and to ensure safety .
Major Products Formed
The major products formed from reactions involving sulfuric acid include metal sulfates, water, sulfur dioxide, and various organic compounds depending on the specific reaction .
Aplicaciones Científicas De Investigación
Sulfuric acid–water (1/9) has numerous scientific research applications across various fields:
Chemistry: It is used as a reagent in chemical synthesis, particularly in the preparation of other acids, salts, and organic compounds.
Biology: Sulfuric acid is used in the analysis of biological samples, such as in the digestion of tissues for nutrient analysis.
Medicine: It is used in the production of pharmaceuticals and in certain medical treatments.
Industry: Sulfuric acid is widely used in the manufacture of fertilizers, explosives, dyes, and detergents.
Mecanismo De Acción
Sulfuric acid exerts its effects through several mechanisms:
Proton Donation: As a strong acid, sulfuric acid donates protons (H⁺) to other substances, leading to the formation of hydronium ions (H₃O⁺) in aqueous solutions. [ H₂SO₄ + H₂O → H₃O⁺ + HSO₄⁻ ]
Oxidizing Agent: Sulfuric acid can accept electrons from other substances, acting as an oxidizing agent. This property is particularly evident at higher concentrations.
Dehydrating Agent: Sulfuric acid can remove water molecules from other compounds, leading to the formation of new products.
Comparación Con Compuestos Similares
Sulfuric acid can be compared with other strong acids such as hydrochloric acid (HCl), nitric acid (HNO₃), and perchloric acid (HClO₄). While all these acids are strong and fully dissociate in water, sulfuric acid is unique due to its strong dehydrating and oxidizing properties. Additionally, sulfuric acid is a diprotic acid, meaning it can donate two protons, whereas hydrochloric acid and nitric acid are monoprotic, donating only one proton .
List of Similar Compounds
- Hydrochloric Acid (HCl)
- Nitric Acid (HNO₃)
- Perchloric Acid (HClO₄)
- Phosphoric Acid (H₃PO₄)
- Sulfurous Acid (H₂SO₃)
Sulfuric acid–water (1/9) is a versatile and widely used compound with significant importance in various scientific and industrial applications. Its unique properties and reactivity make it an essential chemical in many fields.
Propiedades
Número CAS |
642485-77-6 |
|---|---|
Fórmula molecular |
H20O13S |
Peso molecular |
260.22 g/mol |
Nombre IUPAC |
sulfuric acid;nonahydrate |
InChI |
InChI=1S/H2O4S.9H2O/c1-5(2,3)4;;;;;;;;;/h(H2,1,2,3,4);9*1H2 |
Clave InChI |
YROXCPPXYHBXKS-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
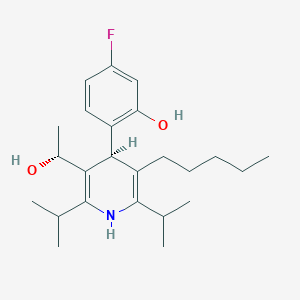
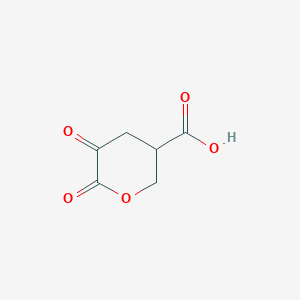
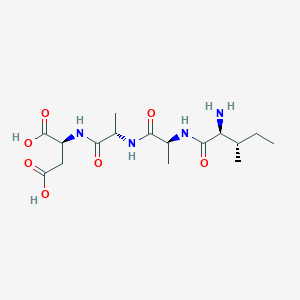
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)

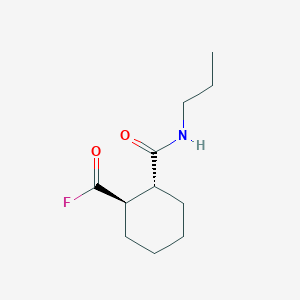
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
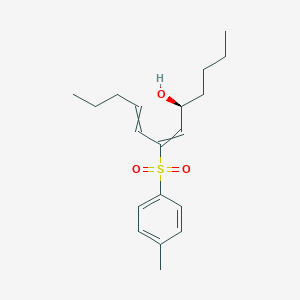
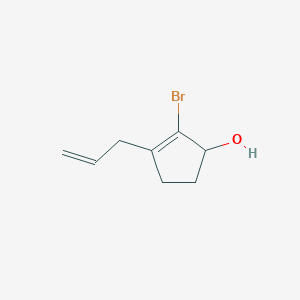
![[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol](/img/structure/B12580625.png)
![Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12580626.png)
